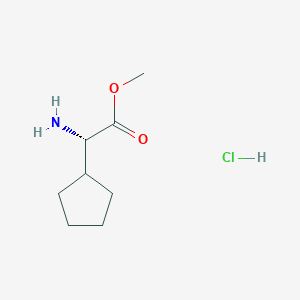
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (CFTMP) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including synthesizing other molecules and as a catalyst in various reactions. CFTMP has been studied extensively and has been found to have a variety of biochemical and physiological effects, making it an important tool in research.
Scientific Research Applications
Synthesis of Pesticides
2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound to 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine, is extensively used in the synthesis of pesticides. This derivative has been the subject of various synthesis processes, emphasizing its significance in the agricultural chemical industry (Lu Xin-xin, 2006).
Molecular Structural Studies
Research on derivatives like 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has led to insights into molecular conformations and hydrogen bonding, which are crucial in understanding chemical reactivity and properties (B. K. Sagar et al., 2017).
Synthesis of Herbicides
The synthesis of specific derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, is pivotal in the production of effective herbicides like trifloxysulfuron. Such compounds are significant in agricultural chemistry for controlling undesirable vegetation (Zuo Hang-dong, 2010).
Development of Anticancer Drugs
Derivatives of 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine are being explored for their potential in developing anticancer drugs. This includes studying the interaction of these derivatives with biological targets such as human alpha9 nicotinic acetylcholine receptor antagonists (P. Murthy et al., 2017).
Nucleophilic Displacement Reactions
Investigations into the nucleophilic displacement in chloro(trifluoromethyl)pyridines with amines and ammonia have revealed the activating effect of trifluoromethyl groups. This knowledge aids in understanding chemical reactions and developing new synthetic pathways (A. D. Dunn, 1999).
Synthesis of Pyridine Derivatives
Innovative methods for synthesizing poly-substituted pyridine derivatives, including those with trifluoromethyl groups, have been developed. These methods are crucial for expanding the range of available pyridine-based compounds for various applications (Zixian Chen et al., 2010).
properties
IUPAC Name |
2-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-10(7-1-3-9(14)4-2-7)5-8(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUTZDBLSGSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



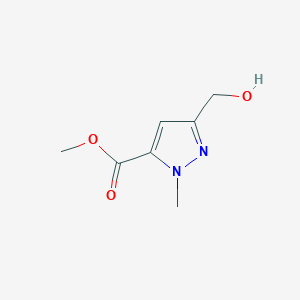
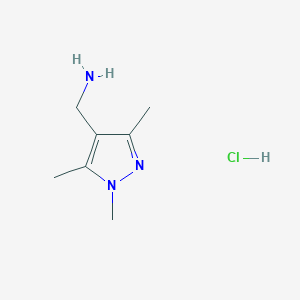
![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)
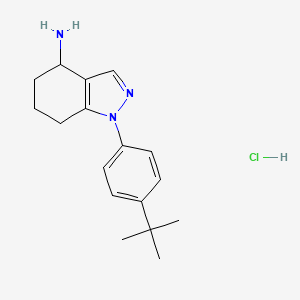

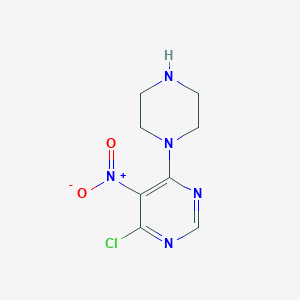
![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)
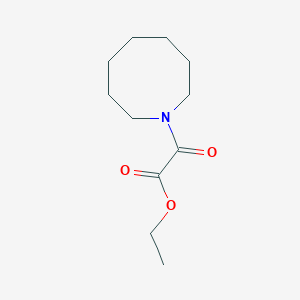
![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)


